(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of ethoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow processes and more efficient purification techniques such as column chromatography or distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, quinones, or carboxylic acids.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- (2E)-1-(4-methoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Uniqueness
(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one is unique due to the presence of ethoxy groups on both phenyl rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(E)-1,3-bis(4-ethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-3-21-17-10-5-15(6-11-17)7-14-19(20)16-8-12-18(13-9-16)22-4-2/h5-14H,3-4H2,1-2H3/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORPXEJCAQCOOK-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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